molecular formula C11H22 B14548290 5-Methylidenedecane CAS No. 62187-10-4

5-Methylidenedecane

Cat. No.: B14548290
CAS No.: 62187-10-4
M. Wt: 154.29 g/mol
InChI Key: KGMZAFRMYULIHT-UHFFFAOYSA-N
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Description

5-Methylidenedecane is a hypothetical or less-documented hydrocarbon whose name suggests a decane backbone (C₁₀H₂₂) with a methylidene group (=CH₂) at position 5. The term "methylidene" typically denotes a double-bonded CH₂ group, implying an alkene structure. This article focuses on 5-methyl-substituted alkanes (e.g., 5-methylundecane, 5-methyldodecane) and alkenes (e.g., (E)-5-tetradecene) to infer trends in properties and reactivity .

Properties

CAS No.

62187-10-4

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

5-methylidenedecane

InChI

InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h3-10H2,1-2H3

InChI Key

KGMZAFRMYULIHT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=C)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidenedecane can be achieved through several methods. One common approach involves the alkylation of decane with a suitable methylidene source under controlled conditions. This reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, must be carefully controlled to ensure high yield and purity of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as catalytic cracking or hydrocracking of larger hydrocarbons. These processes can produce a range of alkanes, including this compound, which can then be separated and purified using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylidenedecane can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum.

    Substitution: Common reagents include halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Simpler hydrocarbons, such as alkanes.

    Substitution: Halogenated alkanes.

Scientific Research Applications

5-Methylidenedecane has several applications in scientific research, including:

    Chemistry: It is used as a model compound to study the reactivity and properties of branched alkanes.

    Biology: It can be used in studies of lipid metabolism and the effects of branched hydrocarbons on biological membranes.

    Industry: It is used as a solvent, lubricant, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methylidenedecane involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the methylidene group, which can participate in various reactions, such as oxidation and substitution.

Comparison with Similar Compounds

5-Methylundecane (C₁₂H₂₆)

  • Structure : A branched alkane with a methyl group at position 5 of an undecane chain.
  • Molecular Weight : 170.33 g/mol.
  • CAS : 1632-70-8 .
  • Properties : Branched alkanes like 5-methylundecane exhibit lower boiling points than linear isomers due to reduced surface area and weaker London dispersion forces.

5-Methyldodecane (C₁₃H₂₈)

  • Structure : Methyl branching at position 5 of dodecane.
  • Molecular Weight : 184.36 g/mol.
  • Boiling Point: 383 K (110°C) under conditions reported by Stephenson and Malanowski (1987) . This value is notably lower than n-dodecane (216.3°C), highlighting the effect of branching.

5-Methyltetradecane (C₁₅H₃₂)

  • Structure : Methyl group at position 5 of tetradecane.
  • Molecular Weight : 212.41 g/mol.
  • Trends : Longer chains increase molecular weight and boiling points, but branching moderates this effect .

5-Methylheptadecane (C₁₈H₃₈)

  • Structure : Methyl branching at position 5 of heptadecane.
  • Molecular Weight : 254.49 g/mol.
  • InChIKey : WHUUMUMJALVXPL-UHFFFAOYSA-N .

Alkene: (E)-5-Tetradecene (C₁₄H₂₈)

  • Structure : A 14-carbon alkene with a double bond at position 5 in the E configuration.
  • CAS : 41446-66-6 .
  • Properties : Alkenes generally have lower boiling points than alkanes of similar molecular weight due to reduced surface area and weaker intermolecular forces.

Data Table: Comparative Analysis of Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (K) Structural Feature
5-Methylundecane C₁₂H₂₆ 170.33 1632-70-8 Not available Branched alkane
5-Methyldodecane C₁₃H₂₈ 184.36 Not available 383 Branched alkane
5-Methyltetradecane C₁₅H₃₂ 212.41 Not available Not available Branched alkane
5-Methylheptadecane C₁₈H₃₈ 254.49 Not available Not available Branched alkane
(E)-5-Tetradecene C₁₄H₂₈ 196.37 41446-66-6 Not available Alkene with E configuration

Research Findings and Trends

Boiling Points :

  • Branching reduces boiling points compared to linear isomers (e.g., 5-methyldodecane boils at 110°C, significantly lower than n-dodecane at 216.3°C) .
  • Alkenes like (E)-5-tetradecene likely have lower boiling points than alkanes of comparable molecular weight due to weaker intermolecular forces .

Chemical Reactivity :

  • Branched alkanes are less reactive than alkenes. The double bond in (E)-5-tetradecene enables addition reactions (e.g., hydrogenation), whereas alkanes primarily undergo combustion or halogenation .

Applications: Branched alkanes are used in lubricants and fuel additives due to their stability . Alkenes serve as monomers in polymer synthesis and intermediates in organic chemistry .

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